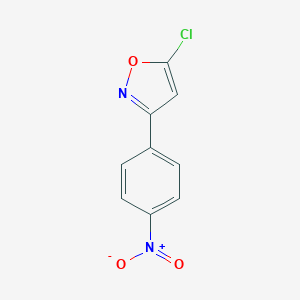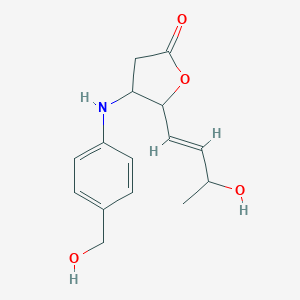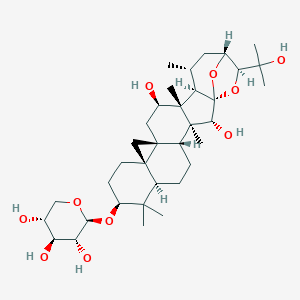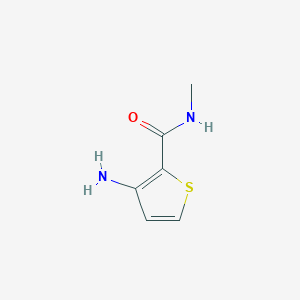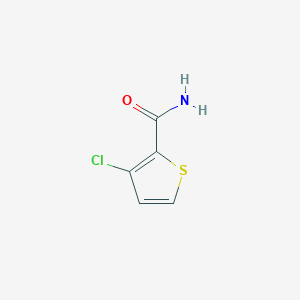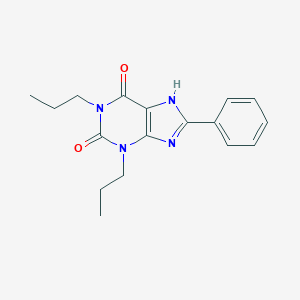
1,3-Dipropil-8-fenilxantina
Descripción general
Descripción
PMID28870136-Compound-44 es un fármaco de molécula pequeña conocido por sus potentes efectos inhibitorios sobre dianas biológicas específicas. Se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de varios tipos de cáncer y otras enfermedades .
Aplicaciones Científicas De Investigación
PMID28870136-Compound-44 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de PMID28870136-Compound-44 implica su interacción con dianas moleculares específicas, lo que lleva a la modulación de diversas vías biológicas. El compuesto ejerce sus efectos mediante:
Dianas moleculares: Uniéndose a proteínas o enzimas específicas, como la ecto-5'-nucleotidasa (CD73), e inhibiendo su actividad.
Vías involucradas: Modulación de vías de señalización relacionadas con la proliferación celular, la apoptosis y la respuesta inmune.
Interacciones bioquímicas: Las interacciones del compuesto con sus dianas dan como resultado cambios en las funciones celulares y las respuestas fisiológicas.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1,3-Dipropyl-8-phenylxanthine plays a significant role in biochemical reactions by interacting with adenosine receptors, particularly the adenosine A1 receptor. This compound acts as an antagonist, meaning it binds to the receptor without activating it, thereby blocking the action of adenosine. The interaction between 1,3-Dipropyl-8-phenylxanthine and the adenosine A1 receptor inhibits the receptor’s ability to reduce cyclic AMP levels in cells . This inhibition can affect various downstream signaling pathways and cellular responses.
Cellular Effects
The effects of 1,3-Dipropyl-8-phenylxanthine on cells are diverse and depend on the cell type and context. In pheochromocytoma cells, platelets, and fat cells, 1,3-Dipropyl-8-phenylxanthine modulates membrane adenylate cyclase activity by antagonizing adenosine receptors . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in fat cells, the inhibition of adenosine A1 receptors by 1,3-Dipropyl-8-phenylxanthine can lead to increased lipolysis and reduced fat accumulation .
Molecular Mechanism
At the molecular level, 1,3-Dipropyl-8-phenylxanthine exerts its effects by binding to the adenosine A1 receptor and preventing adenosine from activating the receptor. This binding interaction is highly selective, with 1,3-Dipropyl-8-phenylxanthine showing a strong affinity for the adenosine A1 receptor over other adenosine receptor subtypes . The inhibition of the adenosine A1 receptor by 1,3-Dipropyl-8-phenylxanthine leads to increased levels of cyclic AMP, which can activate protein kinase A and other downstream signaling molecules, ultimately affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dipropyl-8-phenylxanthine can change over time due to factors such as stability and degradation. Studies have shown that 1,3-Dipropyl-8-phenylxanthine remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to 1,3-Dipropyl-8-phenylxanthine in cell cultures has been associated with sustained inhibition of adenosine A1 receptor activity and prolonged changes in cellular functions .
Dosage Effects in Animal Models
The effects of 1,3-Dipropyl-8-phenylxanthine in animal models vary with dosage. At low doses, 1,3-Dipropyl-8-phenylxanthine effectively antagonizes adenosine A1 receptors without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including cardiovascular and neurological disturbances . Threshold effects have been observed, where the efficacy of 1,3-Dipropyl-8-phenylxanthine plateaus at certain concentrations, indicating a saturation of receptor binding .
Metabolic Pathways
1,3-Dipropyl-8-phenylxanthine is involved in metabolic pathways related to its interaction with adenosine receptors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of 1,3-Dipropyl-8-phenylxanthine can also interact with adenosine receptors, potentially contributing to its overall pharmacological effects . The metabolic pathways of 1,3-Dipropyl-8-phenylxanthine can influence its bioavailability and duration of action in the body .
Transport and Distribution
Within cells and tissues, 1,3-Dipropyl-8-phenylxanthine is transported and distributed through various mechanisms. The compound can cross cell membranes and is distributed in both intracellular and extracellular compartments . Transporters and binding proteins may facilitate the movement of 1,3-Dipropyl-8-phenylxanthine within cells, affecting its localization and accumulation . The distribution of 1,3-Dipropyl-8-phenylxanthine can influence its efficacy and potency in different tissues .
Subcellular Localization
The subcellular localization of 1,3-Dipropyl-8-phenylxanthine is primarily determined by its interaction with adenosine receptors on the cell membrane . The compound can also localize to other cellular compartments, such as the cytoplasm and nucleus, where it may exert additional effects on cellular functions . Post-translational modifications and targeting signals can influence the subcellular distribution of 1,3-Dipropyl-8-phenylxanthine, directing it to specific organelles or compartments within the cell .
Métodos De Preparación
La síntesis de PMID28870136-Compound-44 implica múltiples pasos, incluida la formación de intermediarios clave y el uso de reactivos y condiciones específicos. Los métodos de preparación suelen incluir:
Rutas sintéticas: El compuesto se sintetiza a través de una serie de reacciones químicas, que incluyen condensación, ciclación y modificaciones de grupos funcionales.
Condiciones de reacción: Las reacciones se llevan a cabo en condiciones controladas, como temperaturas, presiones y niveles de pH específicos, para asegurar que se obtenga el producto deseado.
Métodos de producción industrial: La producción a gran escala de PMID28870136-Compound-44 implica la optimización de las rutas sintéticas y las condiciones de reacción para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
PMID28870136-Compound-44 se somete a varias reacciones químicas, que incluyen:
Sustitución: El compuesto puede sufrir reacciones de sustitución con nucleófilos o electrófilos en condiciones apropiadas.
Reactivos y condiciones comunes: Los reactivos típicos incluyen ácidos, bases, solventes y catalizadores, con condiciones como la temperatura y la presión cuidadosamente controladas.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados, pero generalmente incluyen derivados y análogos del compuesto original.
Comparación Con Compuestos Similares
PMID28870136-Compound-44 se puede comparar con otros compuestos similares para destacar su singularidad:
Propiedades
IUPAC Name |
8-phenyl-1,3-dipropyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIGSMOZKDCDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006449 | |
| Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85872-53-3 | |
| Record name | 3,9-Dihydro-8-phenyl-1,3-dipropyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85872-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dipropyl-8-phenylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085872533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

